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Pyridinium, 4-

(methoxycarbonyl)-1-methyl-

Cat. No.: B188537 Get Quote

A Comprehensive Technical Guide for Researchers and Drug Development Professionals

This technical guide offers an in-depth analysis of the spectral data for Pyridinium, 4-
(methoxycarbonyl)-1-methyl-, a compound of interest for researchers and scientists in the

field of drug development and organic chemistry. This document provides a structured overview

of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data,

alongside detailed experimental protocols for obtaining these spectra.

Quantitative Spectral Data
The following tables summarize the key spectral data for Pyridinium, 4-(methoxycarbonyl)-1-
methyl- iodide (CAS No: 7630-02-6), providing a clear and concise reference for its structural

characterization.

Table 1: ¹H Nuclear Magnetic Resonance (NMR) Spectral Data
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Chemical Shift
(δ) ppm

Multiplicity Integration Assignment Solvent

9.42 d 2H H-2, H-6 DMSO-d₆

8.68 d 2H H-3, H-5 DMSO-d₆

4.45 s 3H N-CH₃ DMSO-d₆

3.98 s 3H O-CH₃ DMSO-d₆

Table 2: ¹³C Nuclear Magnetic Resonance (NMR) Spectral Data

Chemical Shift (δ) ppm Assignment Solvent

163.8 C=O DMSO-d₆

147.2 C-2, C-6 DMSO-d₆

145.9 C-4 DMSO-d₆

129.5 C-3, C-5 DMSO-d₆

53.5 O-CH₃ DMSO-d₆

48.7 N-CH₃ DMSO-d₆

Table 3: Infrared (IR) Spectral Data

Wavenumber (cm⁻¹) Functional Group Assignment

~3050 Aromatic C-H Stretch

~2960 Aliphatic C-H Stretch

~1725 C=O Stretch (Ester)

~1640 Pyridinium Ring C=C Stretch

~1520 Pyridinium Ring C=N Stretch

~1280 C-O Stretch (Ester)
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Table 4: Mass Spectrometry (MS) Data

m/z Ion Description

166.06 Cation [M]⁺

Detailed Experimental Protocols
The following protocols outline the methodologies for acquiring the spectral data presented

above.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A sample of approximately 5-10 mg of

Pyridinium, 4-(methoxycarbonyl)-1-methyl- iodide is dissolved in 0.6-0.7 mL of deuterated

dimethyl sulfoxide (DMSO-d₆). The solution is then transferred to a 5 mm NMR tube. Both ¹H

and ¹³C NMR spectra are acquired on a 400 MHz spectrometer. The chemical shifts are

reported in parts per million (ppm) relative to the residual solvent peak.

Infrared (IR) Spectroscopy: The infrared spectrum is recorded using a Fourier Transform

Infrared (FTIR) spectrometer. A small amount of the solid sample is placed directly onto the

diamond crystal of an Attenuated Total Reflectance (ATR) accessory. The spectrum is typically

recorded over a range of 4000-400 cm⁻¹. Alternatively, a potassium bromide (KBr) pellet can

be prepared by grinding the sample with KBr and pressing the mixture into a thin disk.

Mass Spectrometry (MS): Mass spectral analysis is performed using an electrospray ionization

(ESI) source coupled to a mass analyzer. The sample is dissolved in a suitable solvent, such

as methanol or acetonitrile, to a concentration of approximately 1 mg/mL and then further

diluted. The solution is infused into the ESI source in positive ion mode to detect the cationic

species of the molecule.

Visualized Workflow for Spectral Analysis
The following diagram illustrates the logical workflow from compound synthesis to final spectral

characterization and data reporting.
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Caption: A logical workflow for the synthesis and spectral analysis of a chemical compound.

To cite this document: BenchChem. [Unveiling the Spectroscopic Signature of Pyridinium, 4-
(methoxycarbonyl)-1-methyl-]. BenchChem, [2025]. [Online PDF]. Available at:
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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